molecular formula C14H11BrO2 B111882 2-(Benzyloxy)-4-bromobenzaldehyde CAS No. 142602-43-5

2-(Benzyloxy)-4-bromobenzaldehyde

Cat. No. B111882
CAS RN: 142602-43-5
M. Wt: 291.14 g/mol
InChI Key: MTCCBXXJEDZGIW-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “2-(Benzyloxy)-4-bromobenzaldehyde”, similar compounds have been synthesized through condensation reactions .

Scientific Research Applications

Synthesis of Benzyl Ethers and Esters

2-(Benzyloxy)-4-bromobenzaldehyde: is utilized as a precursor in the synthesis of benzyl ethers and esters. This compound, through electrophilic substitution reactions, facilitates the formation of protective groups in complex organic synthesis . The ability to form benzyl ethers under neutral conditions is particularly valuable for substrates sensitive to acidic or basic environments.

Intermediate for Pharmaceutical Compounds

This chemical serves as an intermediate in the synthesis of various pharmaceutical compounds. Its reactivity allows for the construction of complex molecular architectures found in drugs, potentially leading to the development of new therapeutic agents .

Material Science Applications

In material science, 2-(Benzyloxy)-4-bromobenzaldehyde can be used to create novel polymers and coatings. Its structural properties may impart unique characteristics such as increased durability or specialized functionality to materials .

Catalysis

The compound’s structural framework is suitable for modification into catalysts used in organic reactions. These catalysts can enhance reaction rates or influence the selectivity of chemical transformations .

Development of Chelating Agents

2-(Benzyloxy)-4-bromobenzaldehyde: is also a candidate for the development of chelating agents. These agents can bind metal ions, which is useful in various fields including environmental remediation and analytical chemistry .

Asymmetric Synthesis

The compound plays a role in asymmetric synthesis, where it can be used to induce chirality in synthesized molecules. This is crucial for the production of enantiomerically pure substances, which are important in the pharmaceutical industry.

Chemical Education

Due to its reactivity and the variety of reactions it undergoes, 2-(Benzyloxy)-4-bromobenzaldehyde can be used as a teaching tool in chemical education to demonstrate different organic synthesis techniques and reaction mechanisms .

Research in Photophysics

The compound’s structure is conducive to studies in photophysics, where it can be used to understand the behavior of molecules under light exposure. This has implications for the development of light-sensitive materials and understanding photochemical processes .

Safety and Hazards

The safety data sheet for a similar compound, “2-Benzyloxybenzoic acid”, indicates that it may cause respiratory irritation, skin irritation, and serious eye irritation . It’s important to handle such compounds with appropriate safety measures.

properties

IUPAC Name

4-bromo-2-phenylmethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO2/c15-13-7-6-12(9-16)14(8-13)17-10-11-4-2-1-3-5-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTCCBXXJEDZGIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20576671
Record name 2-(Benzyloxy)-4-bromobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20576671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzyloxy)-4-bromobenzaldehyde

CAS RN

142602-43-5
Record name 4-Bromo-2-(phenylmethoxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142602-43-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Benzyloxy)-4-bromobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20576671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzaldehyde, 4-bromo-2-(phenylmethoxy)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Benzyl bromide (1.35 ml) was added to a mixture of 4-bromo-2-hydroxybenzaldehyde (2.07 g) and potassium carbonate (1.38 g) in DMF (20 ml) and the mixture was stirred at ambient temperature for 10 hours. The reaction mixture was poured into water (50 ml) to give 2-benzyloxy-4-bromobenzaldehyde as a solid which was filtered and dried, yield 2.88 g. The material was used in subsequent reactions without purification.
Quantity
1.35 mL
Type
reactant
Reaction Step One
Quantity
2.07 g
Type
reactant
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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